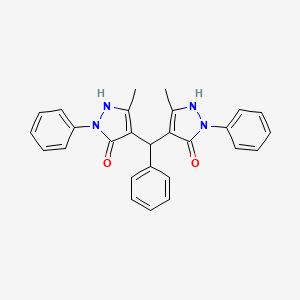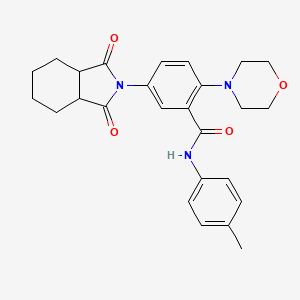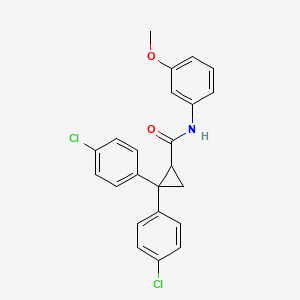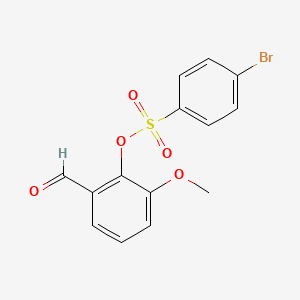
4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Overview
Description
4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), also known as PMP, is a chemical compound that has been extensively studied in scientific research for its potential applications in different fields. This compound is a bis-pyrazolyl methanol derivative that has shown promising results in various studies, making it a subject of interest for many researchers.
Mechanism of Action
The mechanism of action of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is not fully understood, but it has been proposed that its antioxidant and anti-inflammatory activities are related to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In cancer cells, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been shown to induce cell cycle arrest and apoptosis through the activation of different signaling pathways.
Biochemical and Physiological Effects:
4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) can reduce tumor growth, improve cognitive function, and reduce the severity of inflammation in different animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) in lab experiments is its high solubility in different solvents, making it easy to handle and manipulate. 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is also relatively stable under different conditions, allowing for long-term storage and use. However, one of the limitations of using 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is its high cost, which may limit its use in large-scale experiments.
Future Directions
The potential applications of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) are vast, and future research may focus on exploring its use in different fields. In medicinal chemistry, future research may focus on the development of 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) analogs with improved anticancer and anti-inflammatory activities. In materials science, future research may focus on the synthesis of new MOFs based on 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) with improved gas storage and separation properties. In catalysis, future research may focus on the development of new metal complexes based on 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) with improved catalytic activity and selectivity.
Scientific Research Applications
4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been studied for its potential applications in different fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. In materials science, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been used as a building block for the synthesis of different metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been used as a ligand for the synthesis of different metal complexes with potential applications in organic transformations.
properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-phenylmethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-23(26(32)30(28-18)21-14-8-4-9-15-21)25(20-12-6-3-7-13-20)24-19(2)29-31(27(24)33)22-16-10-5-11-17-22/h3-17,25,28-29H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILIQDJMSNNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(NN(C4=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1h-pyrazol-5-ol) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4016831.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4016836.png)
![1-[2-(2-hydroxyethoxy)ethyl]-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016844.png)
![N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide](/img/structure/B4016852.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4016858.png)
![5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4016864.png)

![N-cycloheptyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4016876.png)

![N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
![ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4016895.png)
![2-[benzyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B4016898.png)
